(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
Description
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Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-27-12-11-24-17-10-9-15(22-14(2)25)13-19(17)29-21(24)23-20(26)16-7-5-6-8-18(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLMZQTECMVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, characterized by a benzothiazole ring, acetamido group, and methylthio substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its antitumor and antimicrobial properties, supported by relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 415.53 g/mol. The presence of functional groups such as the acetamido and methylthio enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and related structures exhibit various pharmacological properties, including:
- Antitumor Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar in structure to this compound have shown promising results in inhibiting growth in human lung cancer cell lines such as A549 and HCC827 .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary assays suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms like Saccharomyces cerevisiae.
Antitumor Activity
In a study examining the antitumor effects of related compounds, the following results were observed:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 5 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 6 | NCI-H358 | 16.00 ± 9.38 | 3D |
These results indicate a significantly higher potency in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting that the compound's efficacy may vary based on the cellular environment .
Antimicrobial Activity
The antimicrobial efficacy of related benzothiazole derivatives was assessed using broth microdilution testing against Escherichia coli and Staphylococcus aureus. The findings indicated:
- Benzothiazole Derivatives : Showed higher antibacterial activity compared to benzimidazole derivatives.
- Minimum Inhibitory Concentrations (MICs) : Specific MIC values were not provided in the available literature; however, compounds similar to this compound demonstrated significant inhibition of bacterial growth.
The proposed mechanism of action involves interaction with specific molecular targets, likely through binding to DNA or enzymes involved in cellular proliferation and survival pathways. The structural components of the compound may facilitate these interactions, leading to modulation of target activity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis of benzothiazole derivatives typically involves multi-step protocols. For example:
- Step 1 : Acetylation of 6-amino-2-chlorobenzothiazole using acetic anhydride under reflux (140°C) to introduce the acetamido group .
- Step 2 : Nucleophilic substitution with 2-ethoxyethyl groups via cyanide displacement (e.g., KCN-13C in DMSO at 130°C) .
- Step 3 : Formation of the thiazolidinone core through condensation with 2-(methylthio)benzamide.
Q. Yield Optimization Strategies :
- Use column chromatography (silica gel, 40–50% ethyl acetate/hexane) for purification .
- Monitor reaction progress via TLC (1:1 ethyl acetate/hexane, UV fluorescence) to isolate intermediates .
- Recover unreacted starting materials (up to 28.2% recovery reported) to improve overall efficiency .
Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?
Methodological Answer:
Q. What initial biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging from 1–100 µg/mL .
- Anticancer Potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72h exposure .
- Enzyme Inhibition : Assess α-glucosidase or acetylcholinesterase inhibition using spectrophotometric methods (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action or target binding?
Methodological Answer:
Q. How can solubility and stability challenges be addressed during formulation?
Methodological Answer:
- Solubility Enhancement :
- Stability Testing :
- Conduct forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC .
- Identify degradation products (e.g., hydrolysis of acetamido group) using LC-MS .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Methodological Answer:
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility Checks :
- Mechanistic Follow-Up :
Q. What environmental fate studies are relevant for assessing ecological risks?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis: Monitor under simulated environmental conditions (pH 7, 25°C) .
- Photolysis: Expose to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products .
- Ecotoxicology :
- Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
